

(R)-4-Bromostyrene Oxide: A Comprehensive Technical Guide for Advanced Synthesis

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Compound of Interest

Compound Name: (R)-4-Bromostyrene oxide

CAS No.: 62566-68-1

Cat. No.: B1280368

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Introduction: The Strategic Importance of (R)-4-Bromostyrene Oxide in Modern Chemistry

(R)-4-Bromostyrene oxide, a chiral epoxide, has emerged as a cornerstone in the edifice of modern organic synthesis and medicinal chemistry. Its unique trifecta of functionalities—a reactive oxirane ring, a stereodefined center, and a versatile brominated aromatic moiety—renders it an invaluable building block for the construction of complex, enantiomerically pure molecules. This guide provides an in-depth exploration of (R)-4-Bromostyrene oxide, from its fundamental properties to its sophisticated applications, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its full synthetic potential. Beyond its role as a synthetic intermediate, this compound is also pivotal in toxicological studies for understanding the metabolic activation and cytotoxicity of styrene and its halogenated analogues[1]. The strategic placement of the bromine atom offers a handle for a myriad of cross-coupling reactions, further amplifying its utility in the synthesis of novel chemical entities.

Nomenclature and Identification: A Guide to Synonyms and Chemical Descriptors

Clarity in chemical communication is paramount. (R)-4-Bromostyrene oxide is known by several synonyms, and a comprehensive understanding of these alternative names is crucial

for efficient literature searching and material procurement.

The most precise and unambiguous name is (2R)-2-(4-bromophenyl)oxirane. Other commonly encountered synonyms include:

- (-)-(R)-4-Bromostyrene oxide
- (R)-2-(4-Bromophenyl)oxirane
- Oxirane, 2-(4-bromophenyl)-, (2R)-

It is important to distinguish the (R)-enantiomer from the racemic mixture and the (S)-enantiomer. The racemate, (±)-4-bromostyrene oxide, is often referred to as 4-bromostyrene oxide or p-bromostyrene oxide without a stereochemical descriptor.

Table 1: Chemical Identifiers for **(R)-4-Bromostyrene Oxide**

Identifier	Value	Source
CAS Number	62566-68-1	Chemical Abstracts Service
IUPAC Name	(2R)-2-(4-bromophenyl)oxirane	IUPAC
Molecular Formula	C ₈ H ₇ BrO	---
Molecular Weight	199.04 g/mol	---
InChI Key	NNINSLOEPXEZOZ- QMMMGPBSA-N	IUPAC
Canonical SMILES	C1C2=CC=C(C=C2)Br	IUPAC

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of **(R)-4-Bromostyrene oxide** is essential for its effective handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties of **(R)-4-Bromostyrene Oxide**

Property	Value	Conditions	Source
Appearance	Colorless to light yellow liquid	Ambient	[2]
Boiling Point	91-93 °C	2 mmHg	[2]
Melting Point	26-29 °C	---	[2]
Density	~1.5 g/cm ³	Predicted	---
Solubility	Insoluble in water. Soluble in many organic solvents (e.g., THF, toluene, CHCl ₃).	---	[3]
Purity	Typically >95% (GC-MS)	---	[4]

Synthesis of (R)-4-Bromostyrene Oxide: Enantioselective Epoxidation Strategies

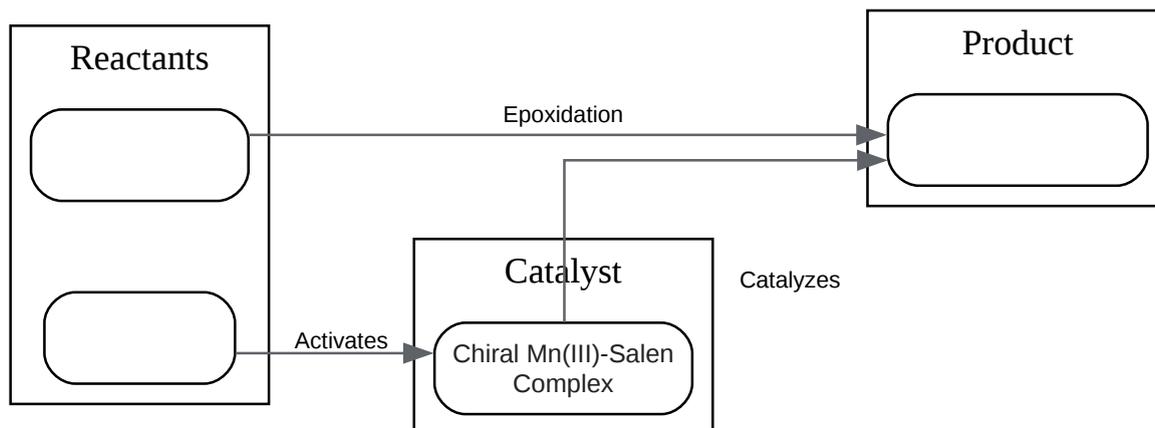
The synthesis of enantiomerically pure epoxides is a central theme in modern asymmetric synthesis. The most common and effective method for preparing **(R)-4-Bromostyrene oxide** is the enantioselective epoxidation of the prochiral substrate, 4-bromostyrene. Both metal-catalyzed and biocatalytic methods have been successfully employed.

Jacobsen-Katsuki Epoxidation: A Metal-Catalyzed Approach

The Jacobsen-Katsuki epoxidation is a powerful and widely used method for the enantioselective epoxidation of unfunctionalized olefins, including styrenes[5][6]. This reaction utilizes a chiral manganese-salen complex as the catalyst to deliver an oxygen atom stereoselectively.

The general mechanism involves the formation of a high-valent manganese-oxo species, which then transfers the oxygen atom to the double bond of the 4-bromostyrene. The chirality of the

salen ligand dictates the facial selectivity of the epoxidation, leading to the preferential formation of one enantiomer.



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Figure 1: Conceptual workflow of the Jacobsen-Katsuki epoxidation for the synthesis of **(R)-4-Bromostyrene oxide**.

Experimental Protocol: Jacobsen-Katsuki Epoxidation of 4-Bromostyrene

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

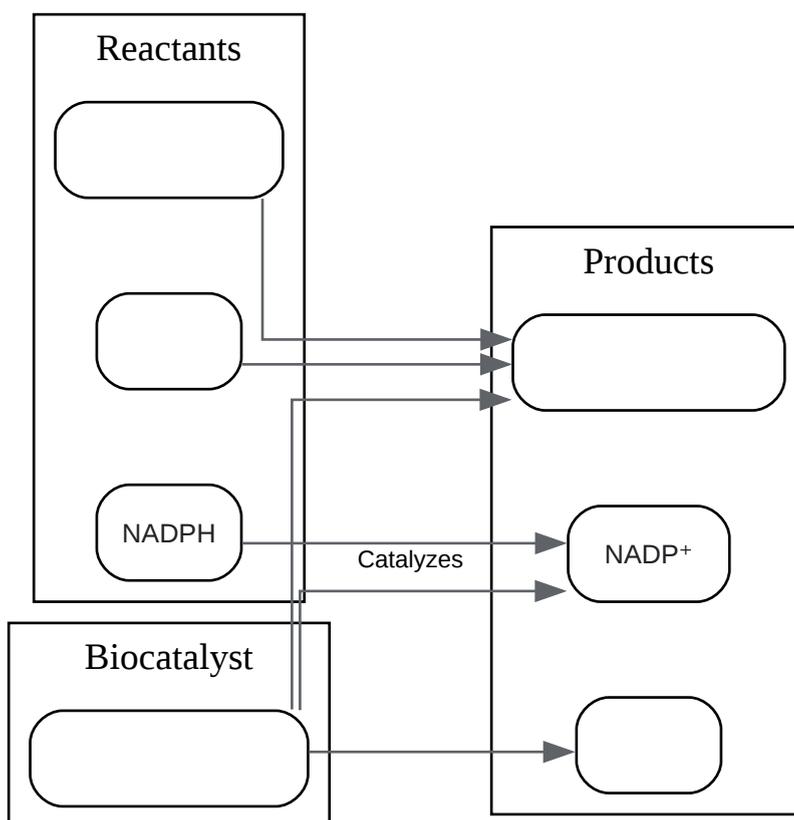
- **Catalyst Preparation:** In a round-bottom flask, the chiral salen ligand and $\text{Mn}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$ are dissolved in ethanol. The mixture is heated at reflux to form the Mn(II)-salen complex. Upon cooling and exposure to air, the complex is oxidized to the active Mn(III) species.
- **Reaction Setup:** To a solution of 4-bromostyrene in a suitable solvent (e.g., dichloromethane) is added the chiral Mn(III)-salen catalyst.
- **Addition of Oxidant:** A buffered solution of an oxidant, such as sodium hypochlorite (bleach), is added slowly to the reaction mixture at a controlled temperature (often 0 °C to room temperature).
- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

- **Workup and Purification:** Upon completion, the reaction is quenched, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched **(R)-4-Bromostyrene oxide**.

Biocatalytic Epoxidation: The Enzymatic Approach

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral epoxides. Enzymes such as cytochrome P450 monooxygenases and styrene monooxygenases have been engineered to catalyze the (R)-enantioselective epoxidation of styrene derivatives with high efficiency and enantiomeric excess[7][8].

These enzymatic reactions typically operate under mild conditions (near-neutral pH and ambient temperature) and utilize molecular oxygen as the ultimate oxidant, often requiring a cofactor like NADPH for the delivery of reducing equivalents.



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Figure 2: Simplified schematic of a biocatalytic epoxidation of 4-bromostyrene.

Applications in Drug Discovery and Asymmetric Synthesis

The synthetic utility of **(R)-4-Bromostyrene oxide** is vast, primarily stemming from the reactivity of the strained epoxide ring and the presence of the bromo-functional group.

Chiral Building Block in Asymmetric Synthesis

The epoxide ring of **(R)-4-Bromostyrene oxide** is susceptible to nucleophilic ring-opening reactions. This allows for the stereospecific introduction of two vicinal functional groups, making it a valuable precursor for the synthesis of chiral diols, amino alcohols, and other key intermediates in the synthesis of complex natural products and pharmaceuticals[1]. The regioselectivity of the ring-opening can often be controlled by the choice of nucleophile and reaction conditions.

Role in Medicinal Chemistry and Drug Discovery

The 4-bromophenyl moiety provides a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This enables the facile introduction of a wide range of substituents, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. For instance, the core structure derived from **(R)-4-bromostyrene oxide** can be elaborated to target various biological targets, including enzymes and receptors. The bromo-substituent itself can also act as a key interaction point within a protein binding pocket or serve as a bioisostere for other functional groups.

Safety and Handling

(R)-4-Bromostyrene oxide is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a skin and eye irritant and may cause respiratory irritation[4].

Hazard and Precautionary Statements:

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

(R)-4-Bromostyrene oxide stands as a testament to the power of chiral building blocks in modern chemical synthesis. Its unique combination of a stereodefined epoxide and a functionalizable aromatic ring provides a versatile platform for the efficient construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to fully harness the synthetic potential of this remarkable compound. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the importance of key chiral intermediates like **(R)-4-Bromostyrene oxide** is set to increase, solidifying its place in the synthetic chemist's toolbox.

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